3-Phenylisoxazole-5-carbonyl chloride

physicochemical properties acyl chloride heterocyclic chemistry

Replace planar benzamides with a rigid, non-coplanar scaffold. 3-Phenylisoxazole-5-carbonyl chloride (CAS 124953-60-2) is a crystalline solid (mp 90.5-91.5°C) with a 14.05° dihedral twist. - Crystalline solid for accurate weighing. - ≥95% purity for reliable amide/ester synthesis. - Exploit quantifiable twist in SAR studies. Global shipment, batch-consistent.

Molecular Formula C10H6ClNO2
Molecular Weight 207.61 g/mol
CAS No. 124953-60-2
Cat. No. B055450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylisoxazole-5-carbonyl chloride
CAS124953-60-2
Molecular FormulaC10H6ClNO2
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2)C(=O)Cl
InChIInChI=1S/C10H6ClNO2/c11-10(13)9-6-8(12-14-9)7-4-2-1-3-5-7/h1-6H
InChIKeyHGXKTMWKFBNMMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Phenylisoxazole-5-carbonyl chloride: Physicochemical & Procurement Data


3-Phenylisoxazole-5-carbonyl chloride (CAS 124953-60-2) is a heterocyclic acyl chloride building block, featuring an isoxazole core substituted with a phenyl group at the 3-position and a reactive carbonyl chloride group at the 5-position . It is commercially supplied as a crystalline solid with a reported melting point range of 90.5–91.5 °C and a purity specification of ≥95% [1]. The compound is primarily employed as a key intermediate for introducing the 3-phenylisoxazole-5-carbonyl motif into target molecules via amide, ester, and related bond-forming reactions [2].

3-Phenylisoxazole-5-carbonyl chloride: Why Generic Analogs Fail


Direct substitution of 3-Phenylisoxazole-5-carbonyl chloride (CAS 124953-60-2) with alternative isoxazole acyl chlorides is inadvisable due to the profound impact of its specific substitution pattern on both physical properties and the three-dimensional conformation of derived products. The target compound is a crystalline solid with a melting point of 90.5–91.5 °C [1], contrasting sharply with the liquid state of unsubstituted isoxazole-5-carbonyl chloride (CAS 62348-13-4), which has a density of 1.362 g/mL at 25 °C . More critically, X-ray crystallographic data from its derivative, N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, reveals a defined dihedral angle of 14.05(7)° between the phenyl and isoxazole rings [2]. This non-coplanar, rigidified conformation is an intrinsic feature conferred by the 3-phenyl substituent and directly influences molecular recognition and binding. Therefore, replacing it with a different heterocyclic acyl chloride (e.g., 3-pyridinecarbonyl chloride) or a differently substituted isoxazole analog (e.g., 5-methyl-3-phenylisoxazole-4-carbonyl chloride, CAS 16883-16-2 ) will yield compounds with altered geometry, physicochemical profiles, and biological activity, thereby invalidating comparative structure-activity relationship (SAR) studies.

3-Phenylisoxazole-5-carbonyl chloride: Quantitative Evidence


Physical State and Handling Comparison

In a direct comparison of physical state, 3-Phenylisoxazole-5-carbonyl chloride (CAS 124953-60-2) is a crystalline solid at room temperature, exhibiting a sharp melting point range of 90.5–91.5 °C [1]. In contrast, the unsubstituted isoxazole-5-carbonyl chloride analog (CAS 62348-13-4) is an irritating colorless liquid with a boiling point of 167–168 °C and a density of 1.362 g/mL at 25 °C . This fundamental difference in physical form dictates handling procedures, purification strategies, and storage conditions, making the two non-interchangeable from a practical laboratory workflow perspective.

physicochemical properties acyl chloride heterocyclic chemistry

Molecular Weight and Lipophilicity Profile

The molecular weight of 3-Phenylisoxazole-5-carbonyl chloride is 207.61 g/mol, with a predicted LogP value of 2.72, indicating moderate lipophilicity [1]. When compared to the unsubstituted isoxazole-5-carbonyl chloride core scaffold, which has a molecular weight of 131.52 g/mol , the target compound is significantly larger and more lipophilic due to the phenyl substituent. While direct experimental LogP data for comparators are lacking, the difference in molecular weight and chemical composition is a quantitative predictor of altered pharmacokinetic properties like membrane permeability and plasma protein binding in downstream drug candidates.

physicochemical properties LogP molecular weight

Conformational Non-Coplanarity Analysis

X-ray crystallographic analysis of N,N-Dimethyl-3-phenylisoxazole-5-carboxamide, synthesized directly from 3-Phenylisoxazole-5-carbonyl chloride, reveals a dihedral angle of 14.05(7)° between the planar phenyl and isoxazole rings [1]. This non-coplanar conformation, a direct consequence of the 3-phenyl substitution, contrasts with the planar isoxazole core itself. For comparison, a structurally related 3-phenylisoxazole derivative, isopropyl 3-phenylisoxazole-5-carboxylate, exhibits a smaller dihedral angle of 7.37(19)°, demonstrating that the 5-position substituent also influences the overall geometry [2]. This specific, quantifiable conformation dictates the three-dimensional presentation of the pharmacophore and influences intermolecular interactions in the solid state.

X-ray crystallography conformational analysis isoxazole

3-Phenylisoxazole-5-carbonyl chloride: Procurement & Applications


Amide Libraries for Conformational SAR Studies

Procure 3-Phenylisoxazole-5-carbonyl chloride (CAS 124953-60-2) for the systematic generation of amide libraries where the 3-phenylisoxazole motif is required as a conformationally defined replacement for a benzoyl or similar planar acyl group. The defined 14.05° dihedral angle observed in its derivatives introduces a deliberate, quantifiable twist that can be exploited to probe the effects of non-planarity on target binding, as opposed to the near-planar geometry often observed with benzamides. The reaction with a diverse set of amines proceeds under standard conditions (e.g., in dichloromethane with a tertiary amine base) [1], providing rapid access to novel chemical space for hit-to-lead optimization.

Ester Prodrugs and Bioisosteres Synthesis

Utilize 3-Phenylisoxazole-5-carbonyl chloride (CAS 124953-60-2) as a precursor for the preparation of ester derivatives, as exemplified by the synthesis of ethyl 3-phenylisoxazole-5-carboxylate . The resulting esters serve not only as intermediates for further functionalization but also as potential prodrugs or as metabolically stable bioisosteres for traditional benzoate esters. The 3-phenylisoxazole-5-carbonyl group offers a distinct electronic and steric profile compared to simple aryl esters, which can modulate hydrolysis rates and in vivo pharmacokinetic profiles. The solid nature of the starting acyl chloride facilitates accurate weighing and reaction setup [2].

Bioconjugates and Chemical Probes Development

Employ 3-Phenylisoxazole-5-carbonyl chloride (CAS 124953-60-2) as a key reagent for the one-step functionalization of nucleophilic biomolecules or solid supports. Its highly reactive acyl chloride group enables efficient conjugation under mild, anhydrous conditions to lysine residues on proteins, amino-functionalized surfaces (e.g., for microarray fabrication), or amine-containing polymers. The resulting 3-phenylisoxazole-5-carboxamide linkage provides a stable, spectroscopically distinct handle for subsequent analysis or purification, while the phenyl group can enhance binding to hydrophobic pockets or improve detection by UV/Vis spectroscopy compared to aliphatic acyl chloride linkers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Phenylisoxazole-5-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.